molecular formula C9H10N2O2 B1291974 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid CAS No. 954233-05-7

2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B1291974
CAS No.: 954233-05-7
M. Wt: 178.19 g/mol
InChI Key: BSLXWOKIRNVYGN-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol. This compound has gained attention in scientific research due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-4-methylpyrimidine with a carboxylating agent such as carbon dioxide in the presence of a base. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-4-methylpyrimidine
  • 2-Cyclopropyl-5-methylpyrimidine
  • 4-Methylpyrimidine-5-carboxylic acid

Uniqueness

2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid is unique due to the presence of both a cyclopropyl group and a carboxylic acid group on the pyrimidine ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-5-7(9(12)13)4-10-8(11-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLXWOKIRNVYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624525
Record name 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954233-05-7
Record name 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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